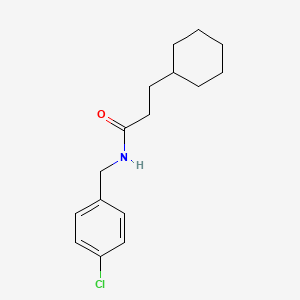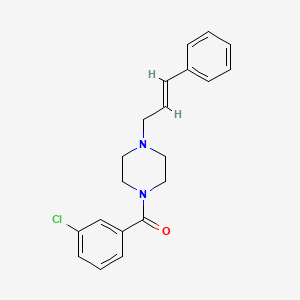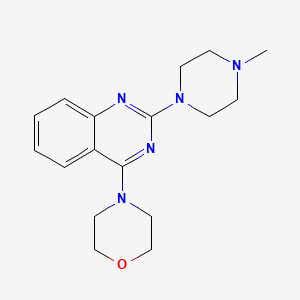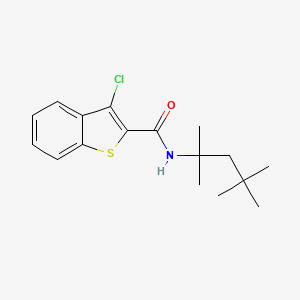![molecular formula C16H25N3O3S B5871891 N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)
N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide, commonly known as PSB-603, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
科学的研究の応用
PSB-603 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. PSB-603 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. This inhibition leads to a reduction in inflammation and pain. PSB-603 has also been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels). Additionally, PSB-603 has been shown to inhibit the replication of the hepatitis C virus, making it a potential therapeutic agent for the treatment of hepatitis C.
作用機序
PSB-603 acts by inhibiting the activity of COX-2, which is responsible for the production of pro-inflammatory prostaglandins. PSB-603 binds to the active site of COX-2 and prevents it from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition leads to a reduction in inflammation and pain. PSB-603 has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. The exact mechanism by which PSB-603 inhibits the replication of the hepatitis C virus is not fully understood.
Biochemical and Physiological Effects:
PSB-603 has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and inhibit the replication of the hepatitis C virus. PSB-603 has also been found to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using PSB-603 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, PSB-603 has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for use in various experiments. One limitation of using PSB-603 in lab experiments is that it may exhibit off-target effects, which could complicate the interpretation of results.
将来の方向性
There are several future directions for research on PSB-603. One area of interest is the development of PSB-603 analogs with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of PSB-603 in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism by which PSB-603 inhibits the replication of the hepatitis C virus.
合成法
The synthesis of PSB-603 involves a multistep process that begins with the reaction of 4-aminobenzenesulfonamide with 4-bromophenylacetic acid to form N-[4-(4-bromophenyl)phenyl]sulfonamide. This intermediate is then reacted with 3-piperidinylpropylamine to form N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide, which is the final product.
特性
IUPAC Name |
N-[4-(3-piperidin-1-ylpropylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-14(20)18-15-6-8-16(9-7-15)23(21,22)17-10-5-13-19-11-3-2-4-12-19/h6-9,17H,2-5,10-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYGURHWYOHDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5871824.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5871826.png)

![methyl 4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate](/img/structure/B5871847.png)
![1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5871856.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5871868.png)


![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5871882.png)


![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)
